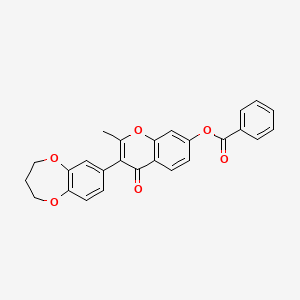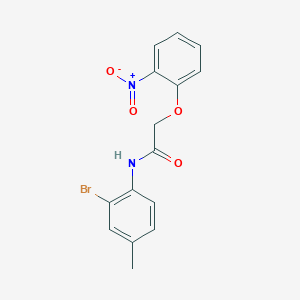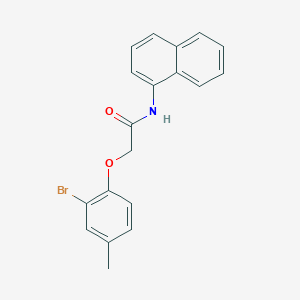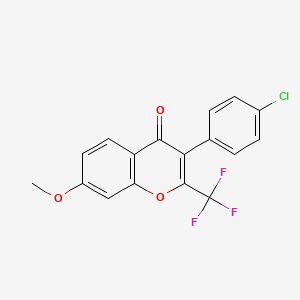
3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
描述
3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a trifluoromethyl group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 7-methoxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate compound.
Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions (e.g., temperature, solvent, and catalyst) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution may result in the formation of new derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, such as cancer, infections, and inflammatory disorders.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular functions.
相似化合物的比较
3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its chemical reactivity and interactions with molecular targets.
3-(4-methoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Substitution of the chlorine atom with a methoxy group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRHWDRFUWJXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


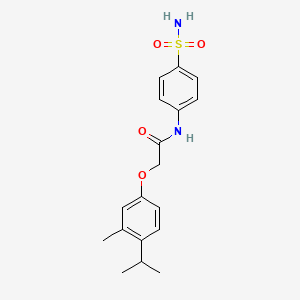
![ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3584421.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3584438.png)
![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3584458.png)
![2-(3-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3584462.png)
![(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B3584472.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3584479.png)
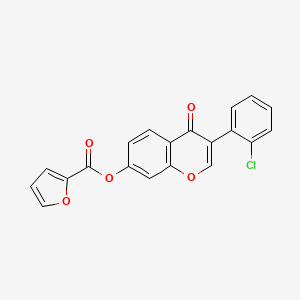
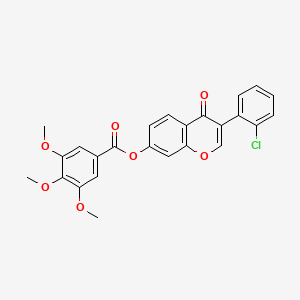
![2-(4-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3584494.png)
